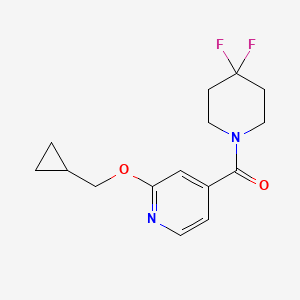

2-(cyclopropylmethoxy)-4-(4,4-difluoropiperidine-1-carbonyl)pyridine

Description

Properties

IUPAC Name |

[2-(cyclopropylmethoxy)pyridin-4-yl]-(4,4-difluoropiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F2N2O2/c16-15(17)4-7-19(8-5-15)14(20)12-3-6-18-13(9-12)21-10-11-1-2-11/h3,6,9,11H,1-2,4-5,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYKKGIWJPSJOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CC(=C2)C(=O)N3CCC(CC3)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-4-(4,4-difluoropiperidine-1-carbonyl)pyridine typically involves multiple steps:

Formation of the Pyridine Ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis.

Introduction of the Cyclopropylmethoxy Group: This step might involve the reaction of a cyclopropylmethanol derivative with the pyridine ring under basic conditions.

Attachment of the Difluoropiperidine Carbonyl Group: This could be done through an acylation reaction using a difluoropiperidine derivative and a suitable acylating agent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropylmethoxy group.

Reduction: Reduction reactions might target the carbonyl group in the difluoropiperidine moiety.

Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are often employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Orexin Receptor Antagonism

One of the primary applications of this compound is its function as an antagonist at orexin receptors. Orexins (also known as hypocretins) are neuropeptides that play a critical role in regulating arousal, wakefulness, and appetite. The antagonism of orexin receptors has been linked to potential therapeutic effects in various conditions, including:

- Sleep Disorders : Orexin receptor antagonists are being explored for their ability to promote sleep and treat insomnia by inhibiting wakefulness pathways.

- Obesity and Metabolic Disorders : By modulating appetite and energy expenditure, these compounds may provide new avenues for treating obesity and related metabolic disorders.

- Cardiovascular Diseases : Research indicates that orexin antagonists could be beneficial in managing hypertension and other cardiovascular conditions by balancing sympathetic nervous system activity .

Study on Orexin Antagonists

A significant study published in a patent document highlights the development of several 4,4-difluoro piperidine derivatives, including 2-(cyclopropylmethoxy)-4-(4,4-difluoropiperidine-1-carbonyl)pyridine. These compounds were identified as selective antagonists of orexin-1 receptors. The study emphasizes their potential utility in treating various disorders mediated by orexin signaling, including anxiety and stress-related conditions .

Efficacy in Animal Models

In preclinical trials involving animal models, compounds similar to this compound demonstrated promising results in reducing food intake and promoting sleep. These findings suggest that the compound could effectively influence metabolic pathways and sleep regulation .

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, influencing biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

PDE4 Inhibitors with Cyclopropylmethoxy Substituents

CHF6001

- Structure : (S)-3,5-dichloro-4-(2-(3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3-(cyclopropylmethoxy)-4-(methylsulfonamido)benzoyloxy)ethyl)pyridine 1-oxide .

- Target : PDE3.

- Potency: CHF6001 demonstrates superior PDE4 inhibition compared to roflumilast and cilomilast, with IC₅₀ values in the low nanomolar range. It effectively suppresses cytokine release (e.g., TNF-α) in human PBMCs and eosinophil chemotaxis .

- Therapeutic Use : Inhaled formulation for COPD and asthma, with reduced systemic side effects .

Roflumilast

- Structure : 3-Cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide .

- Target : PDE4.

- Potency : IC₅₀ of 0.8 nM in human neutrophils, >100-fold more potent than rolipram and cilomilast. Broad anti-inflammatory effects across leukocytes (IC₅₀: 2–21 nM) .

- Therapeutic Use : Oral treatment for COPD, with high selectivity for PDE4 over other PDE isoforms .

Cilomilast (Ariflo®)

- Structure: 4-Cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexanecarboxylic acid (structural analog with cycloalkyl substituents).

- Target : PDE4.

- Potency : Higher IC₅₀ (40–3000 nM) compared to roflumilast and CHF6001, with variable activity across cell types .

- Therapeutic Use: Limited clinical use due to side effects (e.g., nausea) and moderate efficacy .

Key Structural and Functional Differences

- Impact of Substituents: The cyclopropylmethoxy group in CHF6001 and roflumilast enhances binding to PDE4’s hydrophobic pocket, improving potency . The 4,4-difluoropiperidine carbonyl in the target compound may mimic the difluoromethoxy group in roflumilast, offering similar electronic effects with enhanced rigidity .

Structural Analogs with Piperidine/Pyridine Cores

IKK-Beta Inhibitor (Compound from )

- Structure: 2-Amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-yl nicotinonitrile .

- Target : IKK-beta (anti-inflammatory kinase).

- Potency : IC₅₀ = 8.5 nM (IKK-beta), 60 nM (cellular assay). Significant in vivo efficacy at 1 mg/kg in murine inflammation models .

- Therapeutic Use : Oral anti-inflammatory agent, distinct from PDE4 inhibitors.

Comparison with Target Compound

- Both compounds feature pyridine cores and cyclopropylmethoxy groups , but the IKK-beta inhibitor includes a piperidin-4-yl group instead of a difluoropiperidine carbonyl.

- The cyano and amino groups in the IKK-beta inhibitor facilitate hydrogen bonding with kinase targets, whereas the target compound’s carbonyl group may favor PDE4 interactions .

Physicochemical Properties of Pyridine Derivatives

Data from highlights trends in pyridine-based analogs:

| Compound (Example) | Molecular Weight | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 2-Amino-4-(2-chloro-5-(4-nitrophenyl)pyridin-3-yl)-1-(4-methylphenyl)pyridine | 545.31 | 287 | 71 |

| Target Compound | ~337.3* | N/A | N/A |

*Estimated based on molecular formula (C₁₅H₁₆F₂N₂O₂).

Biological Activity

The compound 2-(cyclopropylmethoxy)-4-(4,4-difluoropiperidine-1-carbonyl)pyridine is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article aims to explore its biological activity based on existing research, including detailed findings, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 348.39 g/mol. Its structural components include a pyridine ring substituted with a cyclopropylmethoxy group and a 4,4-difluoropiperidine-1-carbonyl moiety.

Structural Formula

Pharmacological Potential

Research indicates that compounds containing piperidine derivatives exhibit significant pharmacological activities, including:

- Antagonistic effects on orexin receptors : This compound has been identified as a potential antagonist for orexin receptors, which play a crucial role in regulating various physiological processes such as sleep-wake cycles and appetite control .

- Inhibition of bromodomain proteins : The structural similarities with known bromodomain inhibitors suggest that this compound may also exhibit inhibitory effects on these proteins, which are implicated in various cancers and inflammatory diseases .

Case Studies and Research Findings

- Orexin Receptor Antagonism :

- Bromodomain Inhibition :

Data Table: Biological Activity Summary

Q & A

Q. What are the optimal synthetic routes for 2-(cyclopropylmethoxy)-4-(4,4-difluoropiperidine-1-carbonyl)pyridine, and how can reaction yields be improved?

The synthesis of pyridine derivatives often involves multi-step reactions. For compounds with cyclopropylmethoxy substituents, key steps include nucleophilic substitution (e.g., introducing the cyclopropylmethoxy group via alkoxylation under basic conditions) and coupling reactions to attach the difluoropiperidine-carbonyl moiety. Evidence from analogous syntheses suggests using dichloromethane as a solvent and sodium hydroxide for deprotonation, achieving yields of 63–99% after purification . To optimize yields:

- Monitor reaction intermediates via TLC/HPLC to ensure completeness.

- Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) for purification.

- Consider microwave-assisted synthesis to reduce reaction times and improve regioselectivity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

Key techniques include:

- 1H/13C NMR : Assign peaks using 2D NMR (HSQC, HMBC) to resolve overlapping signals, especially for the cyclopropylmethoxy (δ ~3.5–4.5 ppm) and difluoropiperidine (δ ~1.8–2.5 ppm) groups .

- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and ether (C-O-C) vibrations (~1100–1250 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS to verify molecular weight (exact mass: ~325.3 g/mol).

If data conflicts (e.g., unexpected splitting in NMR), repeat experiments under standardized conditions (deuterated solvents, calibrated instruments) and compare with computational predictions (DFT calculations).

Q. What safety protocols are essential when handling this compound in laboratory settings?

Refer to hazard codes H300 (acute toxicity) and H315 (skin irritation) for guidance :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for synthesis and purification steps.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers at –20°C, away from oxidizing agents .

Advanced Research Questions

Q. How does the cyclopropylmethoxy group influence the compound’s binding affinity in target engagement studies?

The cyclopropylmethoxy group enhances steric bulk and metabolic stability compared to linear alkoxy chains. In kinase inhibition assays, similar substituents improve hydrophobic interactions with ATP-binding pockets. To validate:

Q. What is the role of the 4,4-difluoropiperidine moiety in modulating pharmacokinetic properties?

The difluoropiperidine group reduces basicity (pKa ~7–8), enhancing blood-brain barrier penetration for CNS targets. Fluorination also decreases oxidative metabolism by cytochrome P450 enzymes. Methodological steps:

- Measure logP (octanol/water) to assess lipophilicity.

- Conduct microsomal stability assays (human/rat liver microsomes) to compare metabolic half-lives with non-fluorinated analogs .

Q. How should structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

- Variable Substituents : Synthesize analogs with modified cyclopropylmethoxy (e.g., cyclobutylmethoxy) or piperidine (e.g., trifluoromethyl) groups.

- Assays : Test in vitro potency (e.g., enzyme inhibition, cell viability) and ADME properties (e.g., plasma protein binding).

- Data Analysis : Use multivariate regression to correlate substituent electronic/steric parameters (Hammett σ, Taft Es) with activity .

Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed?

Discrepancies may arise from poor bioavailability or off-target effects. Resolve by:

- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS.

- Metabolite Identification : Use HR-MS/MS to detect active/inactive metabolites.

- Mechanistic Studies : Apply CRISPR knockouts or siRNA silencing to confirm target specificity .

Q. What computational strategies are recommended for predicting this compound’s reactivity in novel reaction pathways?

- Reactivity Prediction : Use DFT (e.g., Gaussian 16) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites.

- Transition State Modeling : Apply QM/MM methods to simulate reaction barriers for proposed synthetic steps.

- Machine Learning : Train models on existing reaction databases (Reaxys, SciFinder) to predict optimal catalysts or solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.